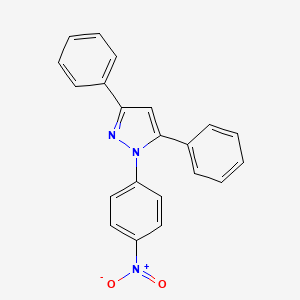
1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- is an organic compound characterized by a pyrazole ring substituted with a 4-nitrophenyl group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- typically involves the reaction of 4-nitrophenylhydrazine with chalcones or similar compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-(4-Aminophenyl)-3,5-diphenylpyrazole.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated derivatives such as 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- with bromine or chlorine substituents.
科学研究应用
1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and nitro groups. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of phenyl groups.
1-(4-Nitrophenyl)-3-phenylpyrazole: Lacks one phenyl group compared to 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl-.
1-(4-Nitrophenyl)-3,5-diphenylisoxazole: Isoxazole ring instead of a pyrazole ring.
Uniqueness: 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
10252-51-4 |
|---|---|
分子式 |
C21H15N3O2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16/h1-15H |
InChI 键 |
PXCMBYXFVRQYSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,4-Dichlorophenoxy)methyl]phenol](/img/structure/B8577623.png)
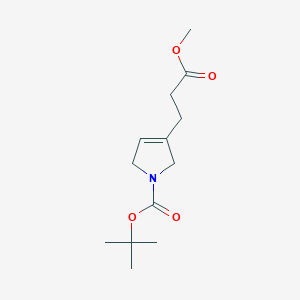
![4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8577654.png)
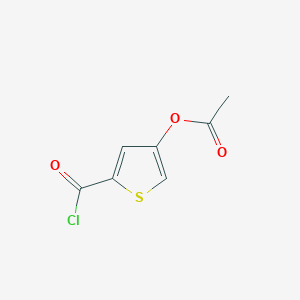
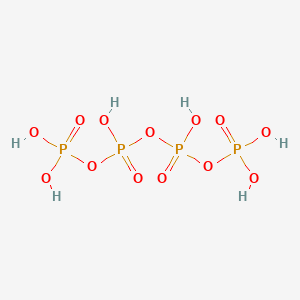

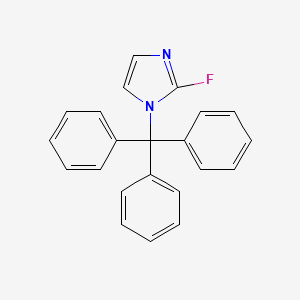
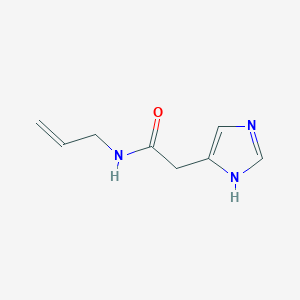
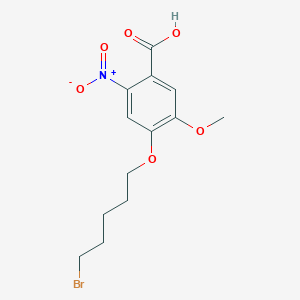
![6-Fluoropyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8577702.png)
![2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B8577709.png)
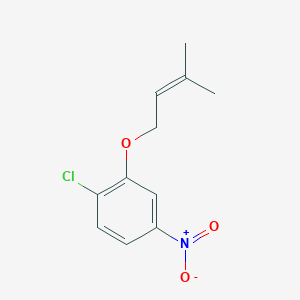
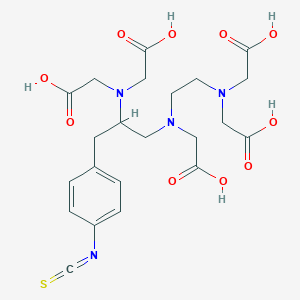
![Dimethyl-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)-amine](/img/structure/B8577723.png)
